Cas no 2137691-06-4 (Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-)

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-
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- インチ: 1S/C9H9ClF2N2/c10-7-4-6(8(11)12)13-9(14-7)5-2-1-3-5/h4-5,8H,1-3H2
- InChIKey: FCHIMSOERQBJFY-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCC2)=NC(C(F)F)=CC(Cl)=N1
Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381550-0.1g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 0.1g |
$640.0 | 2023-05-29 | ||
Enamine | EN300-381550-2.5g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 2.5g |
$1428.0 | 2023-05-29 | ||
Enamine | EN300-381550-1.0g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 1g |
$728.0 | 2023-05-29 | ||
Enamine | EN300-381550-10.0g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 10g |
$3131.0 | 2023-05-29 | ||
Enamine | EN300-381550-0.5g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 0.5g |
$699.0 | 2023-05-29 | ||
Enamine | EN300-381550-0.05g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 0.05g |
$612.0 | 2023-05-29 | ||
Enamine | EN300-381550-0.25g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 0.25g |
$670.0 | 2023-05-29 | ||
Enamine | EN300-381550-5.0g |
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |
2137691-06-4 | 5g |
$2110.0 | 2023-05-29 |
Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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6. Back matter
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-に関する追加情報
Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- (CAS No. 2137691-06-4): A Comprehensive Overview
Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-, identified by its CAS number 2137691-06-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features a unique structural framework that has garnered considerable attention due to its potential applications in drug development and crop protection strategies. The presence of a 4-chloro substituent, a 2-cyclobutyl moiety, and a 6-(difluoromethyl) group imparts distinct chemical properties that make it a valuable candidate for further exploration.
The compound's molecular structure is characterized by a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. This core structure is fundamental to many biologically active molecules, including nucleic acid bases such as cytosine. The modifications present in Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- enhance its reactivity and interaction with biological targets, making it an attractive scaffold for medicinal chemists.
In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds due to their diverse biological activities. Pyrimidine derivatives, in particular, have been extensively studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The specific modifications in Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- contribute to its unique pharmacological profile, which may be leveraged to develop new therapeutic interventions.
The 4-chloro substituent on the pyrimidine ring introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. These reactions are pivotal in the synthesis of more complex molecules and can be harnessed to create derivatives with enhanced biological activity. Additionally, the chloro group can influence the compound's solubility and metabolic stability, factors that are critical for drug efficacy and safety.
The incorporation of a 2-cyclobutyl group into the molecule adds rigidity to the pyrimidine core, which can affect how the compound interacts with biological targets. This structural feature can be particularly useful in designing molecules with improved binding affinity and selectivity. The cyclobutyl moiety also introduces steric hindrance, which may help in minimizing off-target effects and improving overall drug potency.
The presence of a 6-(difluoromethyl) group is another key feature that contributes to the compound's unique properties. Difluoromethyl groups are well-known for their ability to enhance metabolic stability and binding affinity. They can also influence the pharmacokinetic profile of drugs by affecting processes such as absorption, distribution, metabolism, and excretion (ADME). The incorporation of this group into Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- suggests that it may exhibit favorable pharmacokinetic properties suitable for clinical applications.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Pyrimidine derivatives have been particularly investigated for their potential in treating various diseases. For instance, modifications at the 2-position of the pyrimidine ring have been shown to modulate kinase activity, making these compounds promising candidates for anticancer therapies. Similarly, substitutions at the 4-position can influence antimicrobial properties by altering interactions with bacterial enzymes.
The agrochemical sector has also benefited from the exploration of pyrimidine-based compounds. These molecules have been developed as herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. The structural features of Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- make it a versatile candidate for designing next-generation agrochemicals that are more effective and environmentally friendly.
In conclusion, Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- (CAS No. 2137691-06-4) is a compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features contribute to its distinct chemical properties and biological activities. Further research into this molecule could lead to the development of novel drugs and crop protection agents that address unmet needs in medicine and agriculture.
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